![molecular formula C13H18N4 B1482154 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-25-3](/img/structure/B1482154.png)

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Overview

Description

Synthesis Analysis

The synthetic pathway for CPDP involves the cyclization of a cyclopentyl-substituted pyrazole precursor. Detailed synthetic methods and reaction conditions are documented in relevant literature .

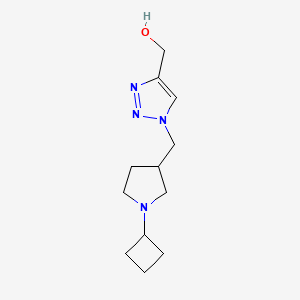

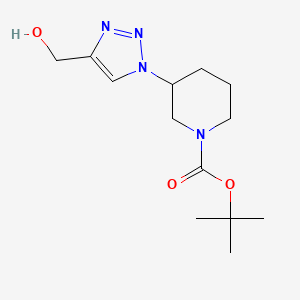

Molecular Structure Analysis

CPDP exhibits a pyrazolo[1,5-a]pyrazin-5(4H) core structure. The cyclopentyl group is attached to one of the pyrazole rings. The molecular formula is C₁₄H₁₄N₄ . The precise three-dimensional arrangement of atoms can be visualized using computational modeling techniques.

Chemical Reactions Analysis

CPDP’s reactivity and chemical transformations have been explored in various contexts. It may participate in nucleophilic substitutions, oxidative processes, or form coordination complexes with metal ions. Further studies are needed to elucidate its full range of reactions .

Scientific Research Applications

Synthesis and Chemical Significance : Research has shown that pyrazolopyrimidines, due to their structural resemblance to purines, possess significant chemical and pharmacological importance. The synthesis of novel pyrazolopyrimidine compounds has been explored for their potential anticancer activity, targeting critical protein kinases like cyclin-dependent kinase 2 (CDK2), which plays a pivotal role in cell cycle regulation and is associated with cancer development and metastasis (Radini, 2021).

Antioxidant and Antimicrobial Activity : Derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their antioxidant activity. Some compounds showed nearly equal antioxidant activity to that of ascorbic acid, highlighting their potential as antioxidant agents (El‐Mekabaty, 2015). Additionally, novel heterocyclic compounds incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety have been synthesized and demonstrated potent antimicrobial and anticancer activities, further emphasizing the therapeutic potential of such structures (Velpula et al., 2016).

Metal-Ion Complexation for Sensing Applications : Compounds based on imidazo[1,2-a]pyrazin derivatives have been studied for their ability to complex with metal ions, resulting in modulations of their UV/vis absorption and fluorescence spectroscopic properties. This suggests their use as colorimetric and fluorometric sensors for detecting the Lewis acidity of metal ions in aprotic solutions, demonstrating the chemical versatility and applicability of these compounds beyond therapeutic uses (Hirano et al., 2010).

Future Directions

: Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as metabotropic glutamate receptor 3 (mGlu3) antagonists. (2016). European Journal of Medicinal Chemistry, 114, 1–10. Link : 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile. (n.d.). SMolecule. Link

properties

IUPAC Name |

2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGXLIWFCZPKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN3CCN(CC3=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

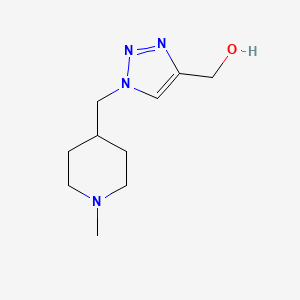

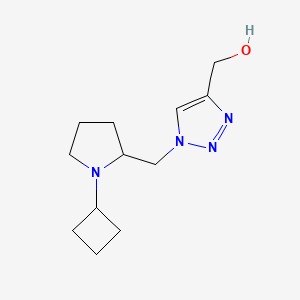

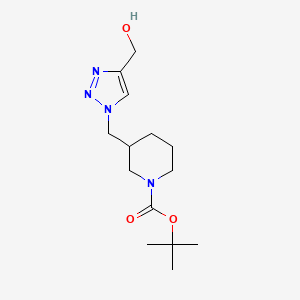

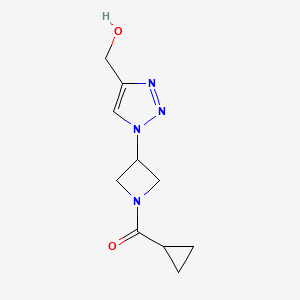

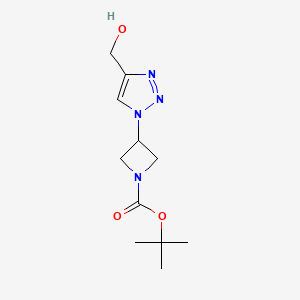

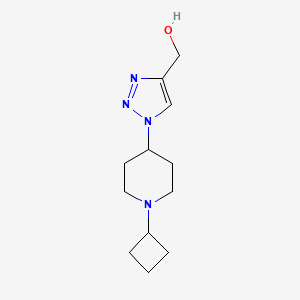

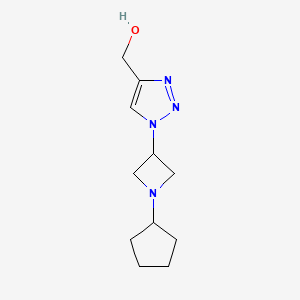

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.